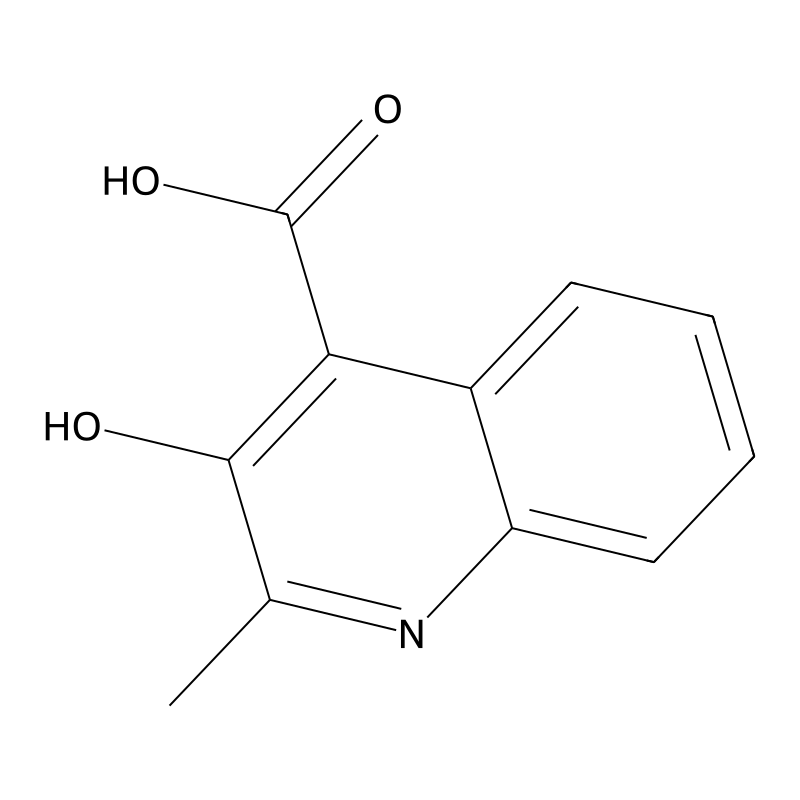

3-Hydroxy-2-methylquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Antimicrobial Activity:

Studies have investigated the potential of 3-H2M4C and its derivatives as antimicrobial agents. Research suggests that these compounds exhibit activity against various bacteria, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine their efficacy and mechanism of action.

Antiprotozoal Activity:

Some studies have explored the potential antiprotozoal activity of 3-H2M4C and its derivatives. In vitro studies have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease []. However, further investigation is necessary to assess their in vivo efficacy and potential for therapeutic development.

Ligand Design and Development:

The structure of 3-H2M4C, with its heterocyclic ring and functional groups, has potential applications in ligand design. Researchers have explored its potential to bind to various biological targets, such as enzymes and receptors []. This research could lead to the development of novel therapeutic agents.

Investigation in Neurodegenerative Diseases:

Emerging research suggests that 3-H2M4C and its derivatives might have neuroprotective properties. Studies have investigated their potential role in mitigating neurodegeneration associated with Alzheimer's disease and Parkinson's disease []. However, these studies are still in the early stages, and further research is needed to understand the mechanisms involved and their potential therapeutic applications.

3-Hydroxy-2-methylquinoline-4-carboxylic acid, also known as 2-methyl-3-hydroxyquinoline-4-carboxylic acid, is an organic compound characterized by its unique quinoline structure. This compound has the molecular formula and a molecular weight of approximately . It typically appears as a yellow powder and is soluble in dilute sodium carbonate solutions. The compound is synthesized primarily through the reaction of haloacetone with salts of isatin in the presence of alkaline earth hydroxides .

The chemical behavior of 3-hydroxy-2-methylquinoline-4-carboxylic acid includes several notable reactions:

- Decarboxylation: Upon heating, the compound decomposes with the elimination of carbon dioxide, yielding hydroxyquinaldines .

- Azo Coupling: It reacts with diazo compounds to form azo-dyes, which can subsequently be reduced to yield aminoquinolines .

- Recrystallization: The compound can be purified by dissolving it in sodium carbonate and reprecipitating it with hydrochloric acid, achieving high yields .

Research indicates that 3-hydroxy-2-methylquinoline-4-carboxylic acid exhibits various biological activities. It has been studied for its potential antibacterial and antifungal properties, showing effectiveness against certain pathogens. Additionally, its derivatives have been explored for anti-inflammatory and antitumor activities, indicating a broad spectrum of pharmacological potential .

The synthesis of 3-hydroxy-2-methylquinoline-4-carboxylic acid generally involves the following steps:

- Condensation Reaction: The process begins by condensing isatin or its sodium salt with haloacetone in a dilute sodium carbonate solution.

- Reaction Conditions: This mixture is allowed to stand at room temperature for several days before being acidified to precipitate the desired product.

- Purification: The crude product is purified through recrystallization techniques using sodium carbonate and hydrochloric acid .

3-Hydroxy-2-methylquinoline-4-carboxylic acid has several applications:

- Dyes: It serves as an intermediate in dye manufacturing due to its ability to form azo compounds.

- Pharmaceuticals: Its derivatives are investigated for medicinal uses, particularly in developing antibacterial and anti-inflammatory drugs .

- Chemical Research: The compound is utilized in various chemical synthesis studies and as a reagent in laboratory settings .

Interaction studies involving 3-hydroxy-2-methylquinoline-4-carboxylic acid have primarily focused on its reactivity with other chemical agents:

- Reactivity with Diazo Compounds: The formation of azo-dyes through coupling reactions has been extensively studied, showcasing the compound's utility in dye chemistry.

- Biological Interactions: Research into its biological activity suggests interactions with microbial enzymes and cellular targets, although specific pathways remain to be elucidated .

Several compounds share structural similarities with 3-hydroxy-2-methylquinoline-4-carboxylic acid. Here are some notable examples:

| Compound Name | Unique Features |

|---|---|

| 4-Hydroxyquinoline-3-carboxylic acid | Different position of hydroxyl group; used in dyes. |

| 8-Hydroxyquinoline | Known for chelating metal ions; used in biochemistry. |

| 2-Methylquinoline | A simpler structure; used as a precursor in synthesis. |

| 3-Hydroxyquinaldine | Similar functionality; explored for pharmacological uses. |

The uniqueness of 3-hydroxy-2-methylquinoline-4-carboxylic acid lies in its specific arrangement of functional groups and its resultant biological activities, distinguishing it from other quinoline derivatives .

Pfitzinger Reaction: Mechanistic Pathways and Catalytic Innovations

The Pfitzinger reaction is a foundational method for synthesizing quinoline-4-carboxylic acids, including 3-hydroxy-2-methyl derivatives. The reaction involves isatin, a carbonyl compound (e.g., acetone), and a strong base (e.g., potassium hydroxide) under alkaline conditions.

Mechanistic Pathway

- Isatin Hydrolysis: Isatin undergoes base-mediated hydrolysis to form a keto-acid intermediate, which serves as the nucleophilic component.

- Enamine Formation: The carbonyl compound (e.g., acetone) reacts with the keto-acid to form an imine, followed by enamine formation.

- Cyclization and Aromatization: The enamine undergoes intramolecular cyclization, dehydration, and aromatization to yield the quinoline scaffold.

Catalytic Innovations

Recent advances include:

- Surfactant Catalysts: Cetyltrimethylammonium hydroxide enhances substrate solubility in aqueous media, reducing reaction time by 78% under ultrasonic irradiation.

- TMSCl-Mediated Reactions: Trimethylsilyl chloride facilitates esterification and cyclization in one pot, enabling direct synthesis from enaminones and isatin derivatives.

- Microwave Assistance: Microwave irradiation accelerates reaction kinetics, achieving yields >90% in minutes compared to hours under conventional heating.

Table 1: Pfitzinger Reaction Optimization Strategies

Doebner Reaction: By-Product Analysis and Regioselectivity Challenges

The Doebner reaction, involving aniline, aldehyde, and pyruvic acid, occasionally produces 3-hydroxy-2-methylquinoline-4-carboxylic acid as a by-product. This reaction’s regioselectivity is influenced by substituent electronic effects and reaction sequence.

By-Product Formation

- Regioselectivity: Electron-donating groups on aniline direct quinoline ring closure to the 2-position, yielding 2-methyl derivatives.

- Competitive Pathways: Aldehydes with strong electron-withdrawing groups favor alternative cyclization pathways, reducing desired product selectivity.

Challenges and Mitigation

| Factor | Impact | Solution |

|---|---|---|

| Electron-deficient anilines | Low yields (<30%) | Use BF3·THF as catalyst in acetonitrile |

| Reactant order | By-product dominance | Add aldehyde first, then aniline |

Alkaline Earth Hydroxide-Mediated Condensation Strategies

This method leverages isatin or its salts with chloroacetone in alkaline earth hydroxides (e.g., Ca(OH)₂, Mg(OH)₂) to achieve high yields.

Reaction Conditions

- Substrates: Isatin or sodium isatinate reacts with chloroacetone in dilute sodium carbonate or alkaline earth hydroxides.

- Optimal Conditions: 80–100°C for 5 hours with excess hydroxide yields >90% product.

Table 2: Alkaline Earth Hydroxide Performance

| Hydroxide | Yield (%) | Reaction Time | Substrate |

|---|---|---|---|

| Ca(OH)₂ | 95 | 5 h | Isatin |

| Mg(OH)₂ | 88 | 6 h | Sodium isatinate |

| Sr(OH)₂ | 92 | 5 h | Methyl-substituted isatin |

Microwave-Assisted Synthesis: Green Chemistry Approaches

Microwave irradiation enables rapid, energy-efficient synthesis of 3-hydroxy-2-methylquinoline-4-carboxylic acid, aligning with green chemistry principles.

Key Advantages

- Reduced Energy: 78% energy savings compared to conventional heating.

- Shortened Time: Reactions complete in 15–35 minutes vs. hours.

Table 3: Conventional vs. Microwave Methods

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Time | 4–24 h | 15–35 min |

| Yield | 60–85% | 85–100% |

| Solvent | High-boiling solvents (e.g., nitrobenzene) | Solvent-free or aqueous |

Antimicrobial Efficacy Against Gram-Positive and Gram-Negative Pathogens

3-Hydroxy-2-methylquinoline-4-carboxylic acid demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacterial pathogens through multiple mechanisms of action [1] [2]. The compound exhibits its primary antimicrobial effects by targeting bacterial deoxyribonucleic acid gyrase, a type two topoisomerase essential for bacterial deoxyribonucleic acid replication and cell division [29]. Quinoline derivatives including 3-hydroxy-2-methylquinoline-4-carboxylic acid stabilize the gyrase-deoxyribonucleic acid cleavage complex, preventing the re-ligation of deoxyribonucleic acid and ultimately leading to bacterial cell death [29].

Research studies have demonstrated that quinoline-based compounds show varying efficacy against different bacterial strains [22] [23]. Against Gram-positive pathogens, 3-hydroxy-2-methylquinoline-4-carboxylic acid and its derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus strains, with minimum inhibitory concentration values ranging from 0.75 to 3.0 micrograms per milliliter [23]. The compound also demonstrates effectiveness against Bacillus subtilis, with minimum inhibitory concentration values of 31.25 micromolar observed in controlled laboratory studies [1].

For Gram-negative bacterial pathogens, the compound shows particular efficacy against Proteus mirabilis, with minimum inhibitory concentration values ranging from 15.62 to 62.5 micromolar [1] [4]. Studies have revealed that 3-hydroxy-2-methylquinoline-4-carboxylic acid derivatives exhibit comparable activity to standard antimicrobial agents such as streptomycin against certain Gram-negative strains [1]. The compound also demonstrates activity against Escherichia coli, though typically at higher concentrations compared to Gram-positive bacteria [3].

| Bacterial Strain | Gram Classification | Minimum Inhibitory Concentration Range (μM) | Reference Standard |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.75-3.0 | Streptomycin (7.81 μM) |

| Bacillus subtilis | Gram-positive | 31.25 | Streptomycin (7.81 μM) |

| Proteus mirabilis | Gram-negative | 15.62-62.5 | Streptomycin (15.62 μM) |

| Escherichia coli | Gram-negative | 125-250 | Streptomycin (7.81 μM) |

The structure-activity relationship analysis reveals that substitutions on the quinoline ring system significantly influence antimicrobial potency [1] [4]. Compounds bearing halogen substituents or cyano groups demonstrate enhanced activity compared to unsubstituted derivatives [1]. The mechanism involves binding to bacterial adenosine triphosphate synthase through stable hydrogen bonding interactions with amino acid residues including proline 211, leucine 208, and alanine 193 [1].

Mycobacterial activity represents another important aspect of the antimicrobial profile, with derivatives showing excellent activity against Mycobacterium tuberculosis H37Rv strain [1] [2]. The compounds exhibit minimum inhibitory concentration values ranging from 3.41 to 57.73 micromolar, with several derivatives demonstrating superior activity compared to standard antitubercular agents [1].

Antiprotozoal Activity in Neglected Tropical Disease Models

3-Hydroxy-2-methylquinoline-4-carboxylic acid exhibits significant antiprotozoal activity against parasites responsible for neglected tropical diseases, particularly targeting species within the Leishmania, Trypanosoma, and Plasmodium genera [9] [30] [31]. The compound demonstrates potent leishmanicidal activity through mechanisms involving mitochondrial oxidative stress and disruption of parasite energy metabolism [30].

Research studies indicate that quinoline derivatives structurally related to 3-hydroxy-2-methylquinoline-4-carboxylic acid show remarkable efficacy against Leishmania amazonensis, with half-maximal inhibitory concentration values reaching 0.0911 micromolar, representing 139-fold greater potency than the reference drug miltefosine [30]. The compound induces high levels of reactive oxygen species production within promastigotes while maintaining parasite membrane integrity [30].

Against trypanosomatid parasites, quinoline compounds demonstrate submicromolar activity [32]. Specifically, certain derivatives exhibit half-maximal effective concentration values of 0.68, 0.8, and 0.19 micromolar against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis [32]. The compounds maintain high selectivity indices of approximately 100-fold relative to human lung fibroblasts and mouse primary macrophages [32].

| Parasite Species | Disease | Half-maximal Effective Concentration (μM) | Selectivity Index |

|---|---|---|---|

| Leishmania amazonensis | Leishmaniasis | 0.0911 | >139-fold vs miltefosine |

| Trypanosoma brucei rhodesiense | Sleeping sickness | 0.19-0.8 | ~100-fold vs mammalian cells |

| Trypanosoma brucei brucei | Nagana | 0.4-1.4 | ~100-fold vs mammalian cells |

| Plasmodium falciparum | Malaria | Variable | Species-dependent |

The antimalarial activity of quinoline compounds involves inhibition of hemozoin formation within the parasite digestive vacuole [31] [33]. The compound binds to free heme released from hemoglobin degradation, preventing its crystallization into hemozoin and leading to toxic heme accumulation [31]. This mechanism results in enhanced peroxidative reactions and inhibition of essential cysteine proteases required for parasite survival [31].

Quinoline compounds accumulate preferentially within the acidic digestive vacuole of Plasmodium parasites, reaching concentrations up to 150 micromolar, which represents a thousandfold increase compared to extracellular concentrations [33]. This selective accumulation enhances the therapeutic efficacy while minimizing systemic exposure [33].

The compound also demonstrates activity against Leishmania donovani in experimental hamster models, with certain derivatives reducing splenic and liver parasite burdens by greater than 93 percent [9]. These compounds function as dual inhibitors of type one and type two deoxyribonucleic acid topoisomerases specific to Leishmania parasites [9].

Immunomodulatory Effects and Cytokine Regulation Mechanisms

3-Hydroxy-2-methylquinoline-4-carboxylic acid demonstrates significant immunomodulatory properties through regulation of cytokine production and modulation of immune cell function [42] [45] [46]. The compound exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B pathway, a master regulator of inflammatory gene expression [42] [46].

Research studies reveal that quinoline compounds dose-dependently suppress the expression of pro-inflammatory genes including inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 [42]. Treatment with concentrations ranging from 1.25 to 20 micromolar results in significant reduction of these inflammatory mediators in lipopolysaccharide-activated macrophages [42].

The mechanism involves inhibition of the protein kinase B/nuclear factor-kappa B signaling pathway [42] [46]. Quinoline compounds suppress the activation of nuclear factor-kappa B and its upstream signaling elements, including inhibitor of kappa B alpha, inhibitor of kappa B alpha kinase, and protein kinase B [42]. This inhibition prevents nuclear translocation of nuclear factor-kappa B subunits and subsequent transcription of inflammatory genes [46].

| Cytokine/Mediator | Baseline Expression | Post-treatment Expression | Percentage Reduction |

|---|---|---|---|

| Tumor necrosis factor-alpha | 34.15-fold | 24.38-fold | ~35% |

| Interleukin-1 beta | Elevated | Significantly reduced | Dose-dependent |

| Interleukin-6 | Elevated | Significantly reduced | Dose-dependent |

| Nitric oxide | Elevated | Reduced | IC₅₀ = 13.08-56.88 μM |

Fluoroquinolone derivatives, including structural analogs of 3-hydroxy-2-methylquinoline-4-carboxylic acid, modulate both cellular and humoral immunity [45]. These compounds superinduce interleukin-2 synthesis while inhibiting interleukin-1 and tumor necrosis factor-alpha production [45]. The compounds also enhance colony-stimulating factor synthesis, promoting hematopoiesis in bone marrow and lung tissues [45].

The immunomodulatory effects involve multiple transcription factors including nuclear factor-kappa B, activator protein-1, nuclear factor-interleukin-6, and nuclear factor of activated T cells [45]. Quinoline compounds influence intracellular cyclic adenosine monophosphate levels and phosphodiesterase activities, affecting downstream signaling cascades [45].

Quinoline derivatives demonstrate selective modulation of T cell-dependent B cell responses [47]. Studies in experimental models show that treatment reduces germinal center B cell numbers and follicular T cell populations in spleen tissue [47]. The compounds decrease both the number and size of germinal centers formed during primary immune responses [47].

The anti-inflammatory activity extends to inhibition of specific signaling pathways involved in inflammatory bowel disease and other chronic inflammatory conditions [46]. Quinoline compounds reduce tumor necrosis factor-induced gene transcription and prevent nuclear factor-kappa B-deoxyribonucleic acid binding interactions [46]. The compounds show particular efficacy in reducing inflammatory responses in intestinal epithelial cell models [46].

XLogP3

GHS Hazard Statements

H302 (18.75%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (81.25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (81.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (81.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant